N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring linked to a tetrazole moiety via a methylene bridge. While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular framework aligns with compounds studied for applications in medicinal chemistry and catalysis .
The tetrazole ring is a bioisostere for carboxylic acids, improving metabolic stability and bioavailability. The 3,4-difluorophenyl group introduces electron-withdrawing effects, which may influence reactivity in cross-coupling or C–H activation reactions.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-4-2-3-10(7-12)16(24)19-9-15-20-21-22-23(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXICJBMUGTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the fluorine atoms can result in various substituted derivatives.
Scientific Research Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the methoxybenzamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Physical and Spectroscopic Characterization
While the target compound lacks reported data, analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via ¹H/¹³C NMR, IR, and X-ray crystallography. These methods would likely apply to the target compound for structural validation .
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F2N4O2. The compound features a tetrazole ring and a methoxybenzamide moiety, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Some derivatives of benzamide have shown broad-spectrum antiviral effects. For instance, studies on N-phenylbenzamide derivatives have demonstrated their ability to inhibit the replication of viruses such as HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein that restricts viral replication through various mechanisms .
- Inhibition of Carbonic Anhydrase : Similar compounds have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and disease states. The structure-activity relationship (SAR) studies suggest that modifications in the functional groups can lead to enhanced inhibitory potency against specific CA isoforms .
The biological activity of this compound may be attributed to:
- Inhibition of Viral Replication : By increasing A3G levels within host cells, the compound may inhibit HBV replication effectively. This mechanism has been observed in related benzamide derivatives where the increase in A3G levels correlates with reduced viral DNA replication .
- Enzyme Inhibition : The compound's structural features may allow it to bind selectively to enzymes like carbonic anhydrases. This binding can modulate enzyme activity and influence physiological pathways relevant to disease processes .
Study 1: Antiviral Efficacy Against HBV
A study focused on the antiviral potential of benzamide derivatives highlighted that certain compounds could inhibit HBV replication significantly. The lead compound in this study showed an IC50 value indicating effective inhibition at low concentrations. The mechanism was linked to the upregulation of A3G levels in HepG2 cells .
Study 2: Carbonic Anhydrase Inhibition
Research employing artificial neural networks (ANN) predicted the biological activity of various triazinyl sulfonamides against carbonic anhydrases. The findings suggested that structural modifications could enhance selectivity and potency against specific isoforms . This approach could be applied to predict the activity of this compound.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H14F2N4O2 |
| Molecular Weight | 300.29 g/mol |
| Antiviral Activity | Effective against HBV |
| CA Inhibition | Potent against hCA II |
Q & A
Q. What are the optimal synthetic routes for N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-3-methoxybenzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole ring via cycloaddition between a nitrile and sodium azide, followed by alkylation or amidation steps. Key considerations include:
- Reaction Conditions : Temperature (e.g., 60–80°C for cycloaddition), solvent choice (DMF or acetonitrile for polar intermediates), and catalysts (e.g., K₂CO₃ for deprotonation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are employed for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₂N₅O₂: 386.1063) .
- X-ray Crystallography : SHELX software for resolving crystal structures (e.g., space group determination, bond-length analysis) .
Q. How is the compound screened for initial biological activity?
- In Vitro Assays : Enzymatic inhibition (e.g., kinase assays) or cell viability (MTT assay) at concentrations 1–100 µM. Positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) are critical .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the compound?
- SHELX Refinement : Use SHELXL for refining hydrogen bonding networks (e.g., tetrazole N–H···O interactions) and verifying dihedral angles between the benzamide and difluorophenyl groups .
- Twinned Data : Apply twin-law matrices in SHELXL to address overlapping reflections in low-symmetry space groups .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Derivative Synthesis : Modify substituents (e.g., replace 3-methoxy with 3-hydroxy or 3-fluoro) and test activity against target proteins .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to correlate substituent effects with IC₅₀ values .
Q. How to address contradictions in biological data across assays?
- Assay Variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility Adjustments : Test compound solubility in PBS or cell media (e.g., DLS measurements) to ensure consistent bioavailability .
Q. What computational methods support target identification?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., EGFR, scoring function: ΔG < −8 kcal/mol) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
Q. What strategies improve in vivo pharmacokinetic profiles?
- Metabolic Stability : Liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .
Q. How to handle polymorphic forms during formulation?
Q. What purification techniques ensure high purity for in vivo studies?
- Prep-HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) to isolate >99% pure batches .
- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 7:3) to minimize residual solvents .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
